

Spectroscopic Characterization of Xanthotoxol: Application Notes and Protocols

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Compound of Interest

Compound Name: **Xanthotoxol**
Cat. No.: **B1684193**

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Introduction

Xanthotoxol, also known as 8-hydroxypsoralen, is a naturally occurring furanocoumarin found in various plants. It is a key bioactive compound with a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As a metabolite of the photochemotherapeutic agent methoxsalen, its characterization is crucial for metabolism, pharmacokinetic, and drug development studies. This document provides a detailed guide to the spectroscopic characterization of **Xanthotoxol**, including comprehensive data and standardized protocols for its analysis.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₆ O ₄	PubChem[1]
Molecular Weight	202.16 g/mol	PubChem[1]
Appearance	Solid	PubChem[1]
Melting Point	251 - 252 °C	PubChem[1]
IUPAC Name	9-hydroxyfuro[3,2-g]chromen-7-one	PubChem[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Xanthotoxol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	6.24	d	9.8
H-3	8.18	d	9.8
H-5	~7.16	s	-
H-2'	6.87	d	1.9
H-3'	7.53	d	1.9

Note: Data is based on a 400 MHz spectrum in CDCl_3 . Chemical shifts for aromatic protons can vary slightly based on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Estimated)

Carbon	Chemical Shift (δ , ppm)
C-2	~161
C-3	~113
C-4	~144
C-4a	~114
C-5	~125
C-5a	~115
C-8	~149
C-9	~130
C-9a	~148
C-2'	~106
C-3'	~146

Note: Specific experimental ^{13}C NMR data for **Xanthotoxol** is not readily available in the provided search results. The values above are estimated based on the general chemical shifts for furanocoumarin skeletons and the known effects of substituents.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion $[\text{M}+\text{H}]^+$ (m/z)	203.0338
Top 5 Fragment Ions (m/z)	173.0208, 145.1004, 103.8164

Source: PubChem, based on LC-ESI-ITFT analysis.[\[1\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent	λ_{max} (nm)
Methanol	219, 251, 269, 284, 310[2]

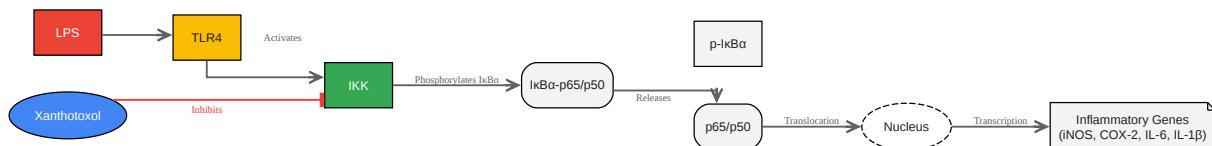
Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3400-3200 (broad)	O-H stretch (phenolic)
~3100-3000	C-H stretch (aromatic/vinylic)
~1750-1700	C=O stretch (lactone)
~1630-1450	C=C stretch (aromatic/furan)
~1250-1000	C-O stretch (ether/lactone)

Note: Specific experimental IR peak values for **Xanthotoxol** were not found. The values above are characteristic absorption ranges for the functional groups present in the molecule.

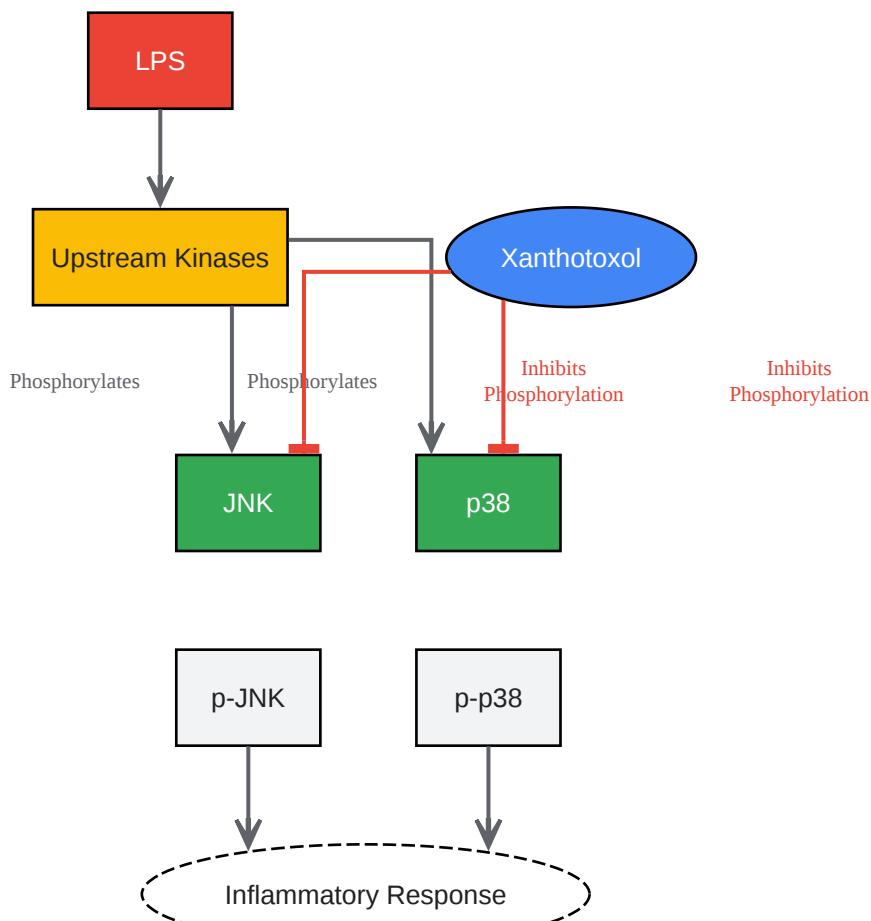
Signaling Pathway Involvement

Xanthotoxol has been shown to modulate key cellular signaling pathways, particularly the NF- κ B and MAPK pathways, which are critical in inflammation.[3][4]



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Caption: **Xanthotoxol** inhibits the NF- κ B signaling pathway.

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